BenchChemオンラインストアへようこそ!

AChE/BuChE-IN-3

Alzheimer's disease butyrylcholinesterase inhibition flavone hybrids

AChE/BuChE-IN-3 (CAS 2742707-47-5, also designated compound C4) is a synthetic flavone hybrid derived from 7-O-galloyltricetiflavan (GTF). It functions as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values of 0.65 μM and 5.77 μM, respectively.

Molecular Formula C30H30F3N3O6
Molecular Weight 585.6 g/mol
Cat. No. B12414462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BuChE-IN-3
Molecular FormulaC30H30F3N3O6
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2CCC3=C(O2)C=C(C=C3OC)OCC4=CN(N=N4)CC5=CC=C(C=C5)C(F)(F)F
InChIInChI=1S/C30H30F3N3O6/c1-37-25-13-22(41-17-21-16-36(35-34-21)15-18-5-7-20(8-6-18)30(31,32)33)14-26-23(25)9-10-24(42-26)19-11-27(38-2)29(40-4)28(12-19)39-3/h5-8,11-14,16,24H,9-10,15,17H2,1-4H3
InChIKeyVEELDJJRSMRMQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/BuChE-IN-3 – Baseline Identity and Core Pharmacological Profile for Alzheimer’s Research Procurement


AChE/BuChE-IN-3 (CAS 2742707-47-5, also designated compound C4) is a synthetic flavone hybrid derived from 7-O-galloyltricetiflavan (GTF) [1]. It functions as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values of 0.65 μM and 5.77 μM, respectively [1]. The molecule additionally suppresses self-induced Aβ₁₋₄₂ aggregation, traverses the blood–brain barrier in vitro, and protects SH-SY5Y neuroblastoma cells from H₂O₂-induced damage without causing cytotoxicity up to 100 μM [1].

Why AChE/BuChE-IN-3 Cannot Be Replaced by Other Cholinesterase Inhibitors in Alzheimer’s Disease Research


The cholinesterase inhibitor landscape encompasses diverse chemotypes (e.g., donepezil, rivastigmine, galantamine) and numerous tool compounds with varying selectivity, blood–brain barrier penetration, and ancillary activities [1]. Generic substitution is precluded because multifunctional anti-AD agents must simultaneously address cholinergic deficits, amyloid pathology, and oxidative stress while maintaining neuronal safety [1]. AChE/BuChE-IN-3 occupies a differentiated position within its series: it provides the highest BuChE potency among the GTF hybrids, combines this with moderate AChE inhibition, and uniquely couples dual ChE inhibition with Aβ₁₋₄₂ anti-aggregation activity and validated neuroprotection in a single molecular entity [1].

AChE/BuChE-IN-3 Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


BuChE Inhibitory Potency – AChE/BuChE-IN-3 vs. Intra-Series Comparator A15

Within the GTF hybrid series, AChE/BuChE-IN-3 (C4) demonstrated the highest inhibitory potency against BuChE, achieving an IC₅₀ of 5.77 μM [1]. The next best intra-series comparator, compound A15, exhibited weaker BuChE inhibition (IC₅₀ not explicitly reported as competitive for BuChE; A15 was profiled primarily for AChE IC₅₀ of 0.56 μM) [1]. The authors explicitly highlighted C4 as the leading BuChE inhibitor of the series [1].

Alzheimer's disease butyrylcholinesterase inhibition flavone hybrids

Dual Cholinesterase Inhibition Balance – AChE/BuChE-IN-3 vs. A15

AChE/BuChE-IN-3 (C4) exhibits a dual inhibition profile with IC₅₀ (AChE) = 0.65 μM and IC₅₀ (BuChE) = 5.77 μM, yielding an AChE/BuChE selectivity ratio of ~8.9-fold favoring AChE [1]. By contrast, compound A15 displays a markedly different balance: AChE IC₅₀ = 0.56 μM, but lacks notable BuChE potency that would place it among the series’ top BuChE inhibitors [1]. The differentiated selectivity profile makes C4 the preferred choice when both esterases require simultaneous inhibition.

dual inhibition AChE/BuChE ratio Alzheimer's disease tool compounds

Aβ₁₋₄₂ Aggregation Inhibition – AChE/BuChE-IN-3 vs. Best-in-Series A15

AChE/BuChE-IN-3 (C4) inhibits self-induced Aβ₁₋₄₂ aggregation, though the highest anti-aggregation activity in the series belongs to A15 (78.81% inhibition at 20 μM) [1]. While C4's quantitative Aβ inhibition value is not separately disclosed in the abstract, the authors report that C4 and A15 were the two leading compounds warranting further investigation, indicating that both possess meaningful anti-Aβ activity alongside their cholinesterase inhibition [1].

amyloid-beta aggregation inhibition multifunctional anti-AD agents

Blood–Brain Barrier Penetration – AChE/BuChE-IN-3 and A15 vs. Standard-of-Care Rivastigmine

Both AChE/BuChE-IN-3 (C4) and A15 were demonstrated to cross the blood–brain barrier in an in vitro PAMPA-BBB model [1]. This contrasts with peripherally biased butyrylcholinesterase inhibitors and positions these compounds as CNS-accessible tools [1]. A common comparator, rivastigmine, is a clinically approved dual ChE inhibitor with documented CNS penetration; however, its BuChE IC₅₀ is reported in the sub-micromolar range (~0.04 μM), reflecting a different potency and selectivity profile compared to C4 .

blood-brain barrier BBB penetration CNS exposure

Neuronal Safety Profile – AChE/BuChE-IN-3 vs. A15 in SH-SY5Y Cells

AChE/BuChE-IN-3 (C4) and A15 both exhibited excellent neuroprotective activities against H₂O₂-induced SH-SY5Y cell damage and showed nearly no intrinsic cytotoxicity at concentrations up to 100 μM over 48 hours [1]. Specifically, C4 at 12.5–100 μM did not reduce cell viability; in fact, a slight increase in viability was observed [1]. This dual safety-and-protection profile is critical for compounds intended for prolonged neuronal exposure in disease models.

neurotoxicity SH-SY5Y neuroprotection

Multifunctionality Index – AChE/BuChE-IN-3 vs. GTF Parent Compound and Donepezil

The parent natural product GTF (7-O-galloyltricetiflavan) lacks meaningful ChE inhibitory activity; its synthetic hybridization to produce C4 conferred dual AChE/BuChE inhibition (IC₅₀ 0.65/5.77 μM) and anti-Aβ aggregation capability [1]. Compared to donepezil, a clinically approved AChE-selective inhibitor (AChE IC₅₀ ~0.006 μM; BuChE IC₅₀ ~5.0 μM), C4 provides superior BuChE engagement relative to its AChE potency and adds anti-amyloid functionality absent in donepezil monotherapy [1].

multifunctional agents GTF derivatives Alzheimer's polypharmacology

AChE/BuChE-IN-3 Optimal Research and Industrial Application Scenarios for Alzheimer’s Disease Drug Discovery


Late-Stage Alzheimer’s Disease Models Where BuChE Predominates

In advanced AD, AChE levels decline while BuChE becomes the primary acetylcholine-hydrolyzing enzyme. AChE/BuChE-IN-3, with the series’ highest BuChE potency (IC₅₀ = 5.77 μM) and validated BBB penetration, is the preferred tool compound for interrogating cholinergic deficits in late-stage disease models [1].

Multi-Target Drug Discovery Campaigns Requiring Simultaneous AChE, BuChE, and Aβ Modulation

For screening cascades and lead optimization programs that demand concurrent activity against AChE (IC₅₀ = 0.65 μM), BuChE (IC₅₀ = 5.77 μM), and Aβ₁₋₄₂ aggregation, AChE/BuChE-IN-3 serves as a single-molecule positive control, eliminating the pharmacokinetic variability of multi-compound cocktails [1].

Neuroprotection Studies in Oxidative Stress-Induced Neuronal Injury

The compound’s demonstrated ability to protect SH-SY5Y cells from H₂O₂-induced damage without intrinsic cytotoxicity (12.5–100 μM, 48 h) makes it suitable for studies exploring the intersection of cholinergic signaling, amyloid pathology, and oxidative stress in neurodegeneration [1].

Blood–Brain Barrier Permeability Reference in CNS Drug Design

Having been validated to cross the BBB in the PAMPA in vitro model, AChE/BuChE-IN-3 can be utilized as a reference standard for calibrating permeability assays when designing CNS-targeted multifunctional anti-AD agents [1].

Quote Request

Request a Quote for AChE/BuChE-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.